molecular formula C10H10N2O2 B2799142 methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate CAS No. 1261492-05-0

methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate

Cat. No.: B2799142
CAS No.: 1261492-05-0
M. Wt: 190.202
InChI Key: VOUYCEWUOZESLW-UHFFFAOYSA-N
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Description

Methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate is a heterocyclic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core with a methyl ester group attached to the 2-position of the pyridine ring.

Mechanism of Action

Target of Action

The primary targets of methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs typically undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The presence of this compound inhibits these processes, thereby suppressing the activation of fgfr-dependent signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in various cellular processes, such as cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can lead to the suppression of these processes, which is beneficial in the context of cancer therapy .

Pharmacokinetics

For instance, compound 8o, a similar compound, demonstrated an oral bioavailability of 76.8% , suggesting that this compound might also exhibit good bioavailability.

Result of Action

The inhibition of FGFRs by this compound leads to a decrease in cell proliferation and an increase in apoptosis . For example, in vitro studies have shown that similar compounds can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . Furthermore, these compounds can also significantly inhibit the migration and invasion of these cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate reagent to form the pyrrolo[2,3-b]pyridine core.

    Introduction of the Methyl Ester Group: The methyl ester group can be introduced through esterification reactions, where the carboxylic acid derivative of the pyrrolo[2,3-b]pyridine is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include:

    Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to enhance efficiency and yield.

    Catalysis and Optimization: The use of catalysts and optimization of reaction conditions (temperature, pressure, solvent, etc.) are crucial for improving the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the pyrrolo[2,3-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives or other substituted compounds

Scientific Research Applications

Methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate can be compared with other similar compounds, such as:

    Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in the functional groups attached to the core. They may exhibit similar biological activities but with varying potency and selectivity.

    Indole Derivatives: Indole derivatives have a similar heterocyclic structure and are known for their diverse biological activities. the presence of different functional groups can lead to distinct properties and applications.

Properties

IUPAC Name

methyl 2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-9(13)6-8-3-2-7-4-5-11-10(7)12-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUYCEWUOZESLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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